REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][N:6]=[C:7]=[NH:8])C.[C:12]([NH2:20])(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CS(O)(=O)=O>C(O)C>[NH:20]1[CH:12]=[CH:13][N:8]=[C:7]1[NH:6][C:5]1[CH:4]=[C:14]([NH:20][C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:15]=[CH:16][C:17]=1[CH3:18]
|
Name
|
|
Quantity
|
10.38 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN=C=N)OCC
|
Name
|
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 19 h
|
Duration
|
19 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated (
|
Type
|
CUSTOM
|
Details
|
No purification
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in HCl solution (6N, 30 mL)
|
Type
|
CUSTOM
|
Details
|
was neutralized with 25% NaOH solution at 0° C. to pH=6
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethanol in CH2Cl2 (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in CH2Cl2 (50 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)NC=1C=C(C=CC1C)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |